8-Cyclopentyl-1,3-dimethylxanthine (CPT) is an adenosine A1 receptor antagonist (Ki = 10.9 nM). It is selective for adenosine A1 over A2 receptors (Ki = 1,440 nM). CPT inhibits hypoxia-induced depression of evoked synaptic potentials in rat hippocampal slices in a concentration-dependent manner. It increases secondary after-discharge duration in electrically induced seizures in rats when administered at doses of 2.5 mg/kg or higher. CPT increases the response rate under a fixed-interval schedule of stimulus-shock termination in squirrel monkeys (ED50 = 2.5 μmol/kg), indicating psychomotor stimulant effects.
8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione is an oxopurine.
8-Cyclopentyl-1,3-dimethylxanthine
CAS No.: 35873-49-5
Cat. No.: VC0524408
Molecular Formula: C12H16N4O2
Molecular Weight: 248.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35873-49-5 |
---|---|
Molecular Formula | C12H16N4O2 |
Molecular Weight | 248.28 g/mol |
IUPAC Name | 8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione |
Standard InChI | InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14) |
Standard InChI Key | SCVHFRLUNIOSGI-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3 |
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
8-Cyclopentyl-1,3-dimethylxanthine belongs to the purine alkaloid family, characterized by a xanthine core modified with alkyl and cycloalkyl substituents. The IUPAC name, 8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione, reflects its substitution pattern . Key structural features include:
-
A xanthine backbone (purine-2,6-dione) with methyl groups at positions 1 and 3.
-
A cyclopentyl ring attached to position 8, enhancing lipid solubility and receptor binding specificity.
The SMILES notation and InChI key SCVHFRLUNIOSGI-UHFFFAOYSA-N
provide precise representations of its connectivity and stereochemistry .
Table 1: Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 248.28 g/mol | |
Density | 1.332 g/cm³ (predicted) | |
Solubility in DMSO | 65 mg/mL (261.8 mM) | |
CAS Registry Number | 35873-49-5 |
Synthesis and Analog Development
Synthetic Pathways
The synthesis of 8-cyclopentyl-1,3-dimethylxanthine typically involves alkylation of theophylline derivatives. A representative route includes:
-
Selective Alkylation: Reacting theophylline with cyclopentyl bromide under basic conditions to introduce the 8-cyclopentyl group.
-
Methylation: Subsequent dimethylation at positions 1 and 3 using methyl iodide .
Modifications to the cyclopentyloxy group or xanthine core—such as adding methoxy substituents—have been explored to optimize receptor affinity. For instance, 8-[4-(cyclopentyloxy)-3-methoxyphenyl] analogs exhibit enhanced A₂ₐ receptor binding (Kᵢ = 100–150 nM) .
Pharmacological Profile
Receptor Binding and Selectivity
8-Cyclopentyl-1,3-dimethylxanthine demonstrates nanomolar affinity for adenosine A₁ receptors, with minimal interaction at A₂ subtypes:
Table 2: Receptor Affinity Data
The thermodynamic basis for its selectivity involves favorable enthalpy changes during A₁ receptor binding, as demonstrated in studies using mutated receptor models .
Functional Antagonism
In cellular assays, this compound inhibits adenosine-induced cAMP reduction with an IC₅₀ of 20–50 nM, confirming functional antagonism . Its potency surpasses earlier xanthines like theophylline (Kᵢ > 10,000 nM at A₁), making it preferable for receptor isolation studies.
Mechanism of Action and Thermodynamic Insights
Competitive Antagonism
8-Cyclopentyl-1,3-dimethylxanthine binds reversibly to the orthosteric site of A₁ receptors, preventing adenosine-induced Gᵢ protein activation. Structural studies suggest that the cyclopentyl group occupies a hydrophobic pocket near transmembrane helix 6, displacing endogenous adenosine .
Thermodynamic Profiling
Dalpiaz et al. (1998) analyzed binding thermodynamics, revealing that antagonism is driven by favorable entropy changes () and moderate enthalpy contributions () . This contrasts with agonists, which exhibit enthalpy-driven binding, highlighting the compound’s utility in probing receptor conformational dynamics.
Applications in Biomedical Research
Neurological Studies
As A₁ receptors modulate neuroprotection and seizure thresholds, this antagonist is used to:
-
Investigate adenosine’s role in ischemic preconditioning.
-
Block endogenous adenosine in epilepsy models to exacerbate neuronal excitability .
Cardiovascular Research
In cardiac tissue, A₁ receptor blockade with 8-cyclopentyl-1,3-dimethylxanthine attenuates adenosine’s negative chronotropic effects, aiding studies of arrhythmia mechanisms.
Experimental Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume